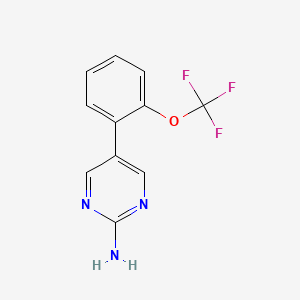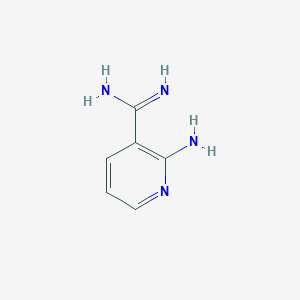![molecular formula C9H8F2N2OS B13108550 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often performed in polar aprotic solvents like DMF or DMSO.
Reduction: Lithium aluminum hydride; reactions conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole core.
Scientific Research Applications
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group may contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Lacks the difluoromethoxy group but shares the benzimidazole core.
6-Methoxy-2-(methylthio)-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Methylthio)-1H-benzo[d]imidazole: Lacks the difluoromethoxy group.
Uniqueness
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both the difluoromethoxy and methylthio groups, which confer distinct chemical properties and potential biological activities. The difluoromethoxy group can enhance lipophilicity and metabolic stability, while the methylthio group can influence the compound’s reactivity and binding interactions .
Properties
Molecular Formula |
C9H8F2N2OS |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2OS/c1-15-9-12-6-3-2-5(14-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13) |
InChI Key |
HVNQWCXGRGXYKE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



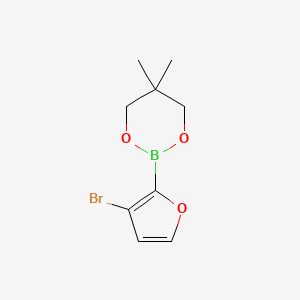
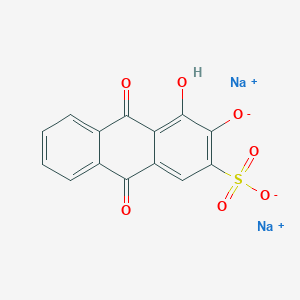
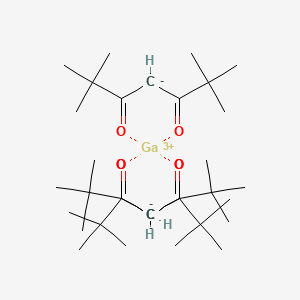

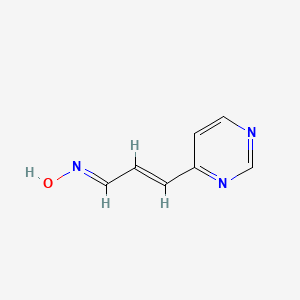
![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)
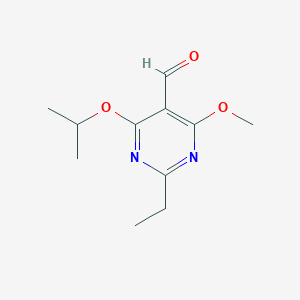
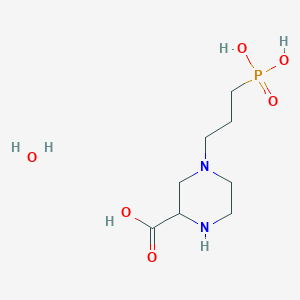
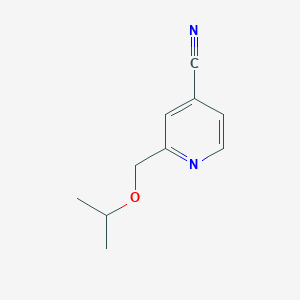
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)
